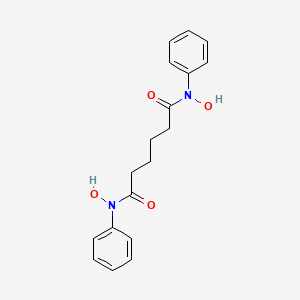
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide is an organic compound characterized by the presence of two hydroxy groups and two phenyl groups attached to a hexanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide typically involves the reaction of hexanediamide with phenyl-substituted reagents under controlled conditions. One common method includes the use of phenyl isocyanate and hexanediamine in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide exerts its effects involves interactions with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N~1~,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide can be compared with other similar compounds, such as:
N~1~,N~6~-Dimethyl-N~1~,N~6~-diphenylhexanediamide: Differing by the presence of methyl groups instead of hydroxy groups.
N~1~,N~6~-Dihydroxy-N~1~,N~6~-dimethylhexanediamide: Differing by the presence of methyl groups instead of phenyl groups.
Uniqueness: The presence of both hydroxy and phenyl groups in N1,N~6~-Dihydroxy-N~1~,N~6~-diphenylhexanediamide provides unique chemical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
20654-65-3 |
|---|---|
Formule moléculaire |
C18H20N2O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N,N'-dihydroxy-N,N'-diphenylhexanediamide |
InChI |
InChI=1S/C18H20N2O4/c21-17(19(23)15-9-3-1-4-10-15)13-7-8-14-18(22)20(24)16-11-5-2-6-12-16/h1-6,9-12,23-24H,7-8,13-14H2 |
Clé InChI |
MBUFPLYNAAKKLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)CCCCC(=O)N(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



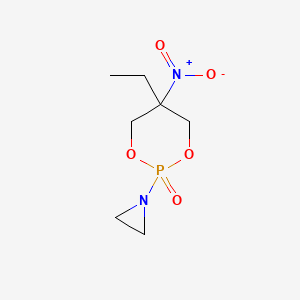

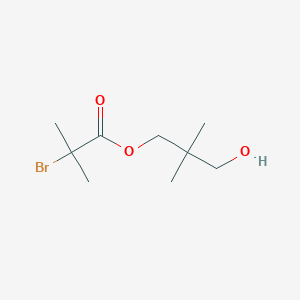
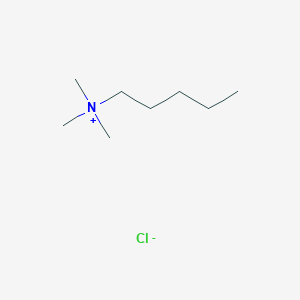


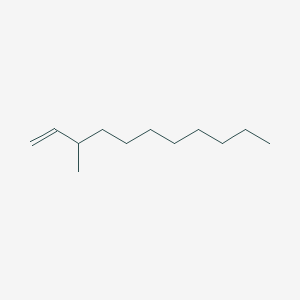

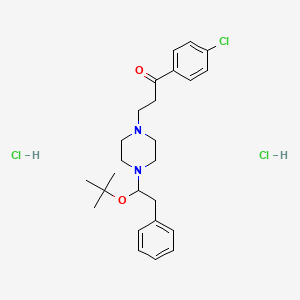

![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)

![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
